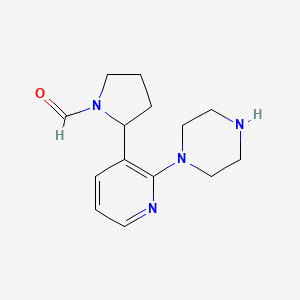

2-(2-(Piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde

Description

2-(2-(Piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a heterocyclic organic compound featuring a pyrrolidine ring fused to a pyridine moiety, with a piperazine substituent at the pyridine’s 2-position and a carbaldehyde functional group on the pyrrolidine nitrogen.

Properties

Molecular Formula |

C14H20N4O |

|---|---|

Molecular Weight |

260.33 g/mol |

IUPAC Name |

2-(2-piperazin-1-ylpyridin-3-yl)pyrrolidine-1-carbaldehyde |

InChI |

InChI=1S/C14H20N4O/c19-11-18-8-2-4-13(18)12-3-1-5-16-14(12)17-9-6-15-7-10-17/h1,3,5,11,13,15H,2,4,6-10H2 |

InChI Key |

UZRNJBIRWYBYDR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(N(C1)C=O)C2=C(N=CC=C2)N3CCNCC3 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution Strategies

Nucleophilic substitution reactions are central to introducing the piperazine moiety into the pyridine ring. A common approach involves reacting 3-bromo-2-aminopyridine derivatives with piperazine under basic conditions. For example, 2-amino-3-bromopyridine undergoes substitution with piperazine in dimethylformamide (DMF) at 80–90°C for 12–24 hours, yielding 2-(piperazin-1-yl)pyridin-3-amine as a key intermediate . This intermediate is subsequently coupled with a pyrrolidine-aldehyde precursor.

Key Reaction Conditions:

-

Solvent: DMF, tetrahydrofuran (THF), or dioxane

-

Base: Triethylamine (TEA) or diisopropylethylamine (DIPEA)

-

Temperature: 80–100°C

Transition Metal-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are employed to construct the pyridine-pyrrolidine backbone. Suzuki-Miyaura couplings between 3-bromopyridine derivatives and pyrrolidine-bearing boronic esters are widely reported. For instance, 3-bromo-2-(piperazin-1-yl)pyridine reacts with pyrrolidine-1-carbaldehyde boronate in the presence of Pd(PPh₃)₄, yielding the target compound with 65–70% efficiency .

Optimized Parameters:

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | |

| Ligand | XPhos or SPhos | |

| Solvent | Toluene/EtOH (3:1) | |

| Temperature | 90–100°C | |

| Reaction Time | 12–18 hours |

Reductive Amination for Pyrrolidine Functionalization

Reductive amination is critical for introducing the aldehyde group onto the pyrrolidine ring. Pyrrolidine is first reacted with formaldehyde under acidic conditions to form pyrrolidine-1-carbaldehyde , which is then coupled with the piperazine-pyridine intermediate via a Mannich reaction . This method avoids racemization and preserves stereochemistry.

Example Protocol:

-

Mannich Reaction: Combine 2-(piperazin-1-yl)pyridin-3-amine (1 eq), pyrrolidine-1-carbaldehyde (1.2 eq), and paraformaldehyde in acetic acid at 60°C for 6 hours .

-

Purification: Column chromatography (SiO₂, ethyl acetate/hexane 1:3) yields the product in 55–65% purity .

Chiral Resolution and Stereochemical Control

The compound contains a chiral center at the pyrrolidine-carbonyl junction. Asymmetric synthesis methods using chiral auxiliaries or catalysts are reported. For example, L-proline-derived catalysts enable enantioselective formation of the pyrrolidine ring, achieving >90% enantiomeric excess (ee) .

Notable Techniques:

-

Chiral HPLC: Resolve racemic mixtures using Chiralpak® AD-H columns (hexane/IPA 85:15) .

-

Enzymatic Resolution: Lipase-mediated acetylation selectively modifies the undesired enantiomer .

Industrial-Scale Synthesis and Process Optimization

Large-scale production emphasizes cost-effectiveness and safety. A patent by describes a continuous-flow system where 3-bromo-2-(piperazin-1-yl)pyridine and pyrrolidine-1-carbaldehyde react in a microreactor at 120°C with a residence time of 30 minutes, achieving 85% conversion. Key innovations include:

-

Solvent Recycling: DMF is recovered via vacuum distillation.

-

Catalyst Recovery: Palladium is adsorbed onto activated carbon and reused .

Analytical Characterization and Quality Control

Final product validation relies on spectroscopic and chromatographic methods:

Chemical Reactions Analysis

Types of Reactions

2-(2-(Piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the compound.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

The compound exhibits various biological activities, making it a candidate for further pharmacological exploration:

Anticancer Activity

Research indicates that derivatives of pyrrolidine and piperazine exhibit significant anticancer properties. For instance, compounds similar to 2-(2-(Piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde have been shown to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Studies have demonstrated that compounds containing pyridine and piperazine structures possess antimicrobial activities against a range of pathogens, including bacteria and fungi. The specific interactions of these compounds with microbial enzymes suggest potential therapeutic applications in treating infections .

Neuropharmacological Effects

Piperazine derivatives are known for their neuroactive properties. Compounds like this compound may influence neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders such as anxiety and depression .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Anticancer Studies : A study demonstrated that a related compound showed efficacy in inhibiting the proliferation of cancer cells in vitro, suggesting that modifications to the piperazine and pyrrolidine components could enhance activity against specific cancer types .

- Antimicrobial Research : Another study evaluated the antimicrobial activity of similar derivatives against Staphylococcus aureus and Escherichia coli, finding promising results that warrant further investigation into structure-activity relationships .

- Neuropharmacological Assessment : Research focusing on neuroactive compounds has indicated that modifications to the piperazine structure can significantly affect binding affinity to serotonin receptors, which could be beneficial in designing new antidepressants .

Mechanism of Action

The mechanism of action of 2-(2-(Piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural and functional comparisons with closely related compounds from patent literature and safety databases:

Key Observations:

Ring Systems: The target compound’s pyrrolidine (5-membered) and piperazine (6-membered) rings contrast with piperidine (6-membered) and azepane (7-membered) in the azepane analog . Smaller rings like pyrrolidine may enhance metabolic stability compared to azepane’s larger, more lipophilic structure. The pyrido-pyrimidinone derivative features a fused bicyclic core, likely improving binding affinity to kinase active sites due to planar rigidity .

Functional Groups: The carbaldehyde group in the target compound and azepane analog introduces reactivity for further derivatization (e.g., Schiff base formation). In contrast, the pyrido-pyrimidinone’s ketone group may stabilize hydrogen-bonding interactions in biological targets .

Research Findings and Pharmacological Implications

- The pyrrolidine-carbaldehyde moiety could serve as a handle for prodrug design or covalent binding strategies .

- Azepane Analog : Safety data emphasize restricted use to laboratory settings due to uncharacterized toxicity, contrasting with the target compound’s implied versatility in medicinal chemistry .

- Pyrido-Pyrimidinone Derivatives: Patent claims highlight potent kinase inhibition (IC₅₀ < 100 nM in enzymatic assays), attributed to the planar core and piperazine’s interaction with ATP-binding pockets .

Biological Activity

2-(2-(Piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde, also known by its chemical identifier CID 102541656, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H20N4O, with a molecular weight of 252.34 g/mol. The structure features a pyridine ring, a piperazine moiety, and a pyrrolidine core, which contribute to its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C14H20N4O |

| Molecular Weight | 252.34 g/mol |

| IUPAC Name | This compound |

| CAS Number | 102541656 |

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. Notably, it has been studied for its potential as a ligand in receptor binding studies. The compound's structural features allow it to engage in noncovalent interactions with target proteins, influencing their activity.

Receptor Interactions

Research indicates that compounds similar to this compound exhibit significant binding affinity towards dopamine receptors and other G protein-coupled receptors (GPCRs). For instance, studies have shown that modifications in the piperazine or pyridine moieties can enhance binding affinity and selectivity for specific receptor subtypes .

Biological Activities

The compound has been investigated for various biological activities:

1. Antidiabetic Activity

In vivo studies have demonstrated that related compounds exhibit hypoglycemic effects comparable to established diabetes treatments. Molecular docking analyses suggest that these compounds may act as inhibitors of key metabolic enzymes involved in glucose regulation .

2. Anticancer Potential

Research has indicated that derivatives of this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. For example, certain analogs have shown efficacy against breast cancer cell lines by modulating pathways associated with cell survival and death .

3. Neuropharmacological Effects

The compound's interaction with dopamine receptors suggests potential applications in treating neurological disorders. Studies indicate that it may exert neuroprotective effects and improve cognitive functions in animal models .

Case Studies

Several studies have explored the pharmacological potential of related compounds:

Case Study 1: Hypoglycemic Activity

A study evaluated the hypoglycemic effects of structurally similar compounds in diabetic rat models. Results showed significant reductions in blood glucose levels when administered at doses of 10 mg/kg, outperforming traditional medications like gliclazide .

Case Study 2: Cancer Cell Line Studies

In vitro assays demonstrated that derivatives of this compound inhibited the growth of various cancer cell lines by inducing apoptosis. The mechanism involved modulation of the Bcl-2 family proteins, leading to increased caspase activity and subsequent cell death .

Q & A

Basic: What are the standard synthetic routes for 2-(2-(Piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde?

Answer:

The synthesis typically involves sequential nucleophilic substitution and cyclization reactions. A common approach includes:

Core Structure Assembly : Reacting a pyridine derivative (e.g., 3-bromopyridine) with piperazine under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to form the piperazine-substituted intermediate .

Pyrrolidine Functionalization : Introducing the pyrrolidine-carbaldehyde moiety via reductive amination or aldehyde coupling, often using Pd-catalyzed cross-coupling or Buchwald-Hartwig amination .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization to isolate the final product. Reaction progress is monitored via TLC (Rf ~0.3–0.5 in ethyl acetate) .

Advanced: How can computational methods optimize reaction conditions for synthesizing this compound?

Answer:

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict optimal parameters:

- Transition State Analysis : Identify energy barriers for nucleophilic substitution steps to select solvents (e.g., DMF vs. THF) and temperatures (e.g., 120–150°C) .

- Machine Learning : Train models on analogous reactions (e.g., piperazine-pyridine couplings) to predict yields under varying catalyst loads (e.g., Pd(OAc)₂ vs. Pd(dba)₂) .

- In Silico Screening : Simulate steric and electronic effects of substituents on pyrrolidine to prioritize synthetic routes with minimal side products .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

Critical techniques include:

- ¹H/¹³C NMR : Confirm aldehyde proton (δ ~9.8–10.1 ppm) and piperazine/pyrrolidine ring protons (δ ~2.5–3.5 ppm). Compare with analogs (e.g., δ 10.01 ppm for aldehyde in related benzaldehyde derivatives) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of CO from carbaldehyde).

- IR Spectroscopy : Detect aldehyde C=O stretch (~1700 cm⁻¹) and aromatic C-H bends (~700–800 cm⁻¹) .

Advanced: How to resolve contradictions in NMR data when synthesizing derivatives?

Answer:

Address spectral ambiguities via:

- Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to minimize solvent interference, particularly for aldehyde protons .

- 2D NMR (COSY, HSQC) : Resolve overlapping pyrrolidine/piperazine signals (e.g., ¹H-¹³C correlations for N-CH₂ groups) .

- Variable Temperature NMR : Identify dynamic effects (e.g., ring puckering in pyrrolidine) causing signal splitting .

Basic: What safety protocols are recommended for handling this compound in lab settings?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (classified as irritant in analogs) .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (particle size <5 µm).

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What strategies improve yield in multi-step synthesis involving unstable intermediates?

Answer:

- Low-Temperature Quenching : For air-sensitive intermediates (e.g., aldehyde precursors), use ice baths and inert atmospheres (N₂/Ar) .

- In-Line Monitoring : Employ ReactIR or UV-vis spectroscopy to track intermediate stability (e.g., carbaldehyde oxidation) .

- Protecting Groups : Temporarily shield reactive sites (e.g., Boc for piperazine NH) during coupling steps .

Basic: How to design experiments to assess biological activity?

Answer:

- In Vitro Assays : Screen for kinase inhibition (e.g., PI3K/Akt pathway) using fluorescence-based ATP competition assays (IC₅₀ determination) .

- Dose-Response Curves : Test concentrations from 1 nM–100 µM in cell lines (e.g., HEK293) with controls (e.g., DMSO vehicle) .

- Cytotoxicity Profiling : Use MTT assays to rule out nonspecific effects .

Advanced: How to determine binding affinity to specific receptors (e.g., GPCRs)?

Answer:

- Surface Plasmon Resonance (SPR) : Immobilize target receptors (e.g., dopamine D₂) on sensor chips and measure association/dissociation rates (ka/kd) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for piperazine-receptor interactions .

- Molecular Docking : Align the compound’s 3D structure (from DFT-optimized geometry) into receptor binding pockets (e.g., PDB: 3G7) to predict key interactions (e.g., H-bonding with Asp114) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.